molecular formula C16H15BrN2O4 B2954507 5-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide CAS No. 941934-40-3

5-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B2954507
CAS No.: 941934-40-3
M. Wt: 379.21
InChI Key: ZSAZTEUAZZKONP-UHFFFAOYSA-N
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Description

5-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is a synthetic small molecule designed for biochemical research. This compound belongs to a class of molecules characterized by a furan-2-carboxamide core, a structure featured in various biologically active molecules studied for their interaction with protein kinases and other cellular targets . Its molecular architecture, which includes a brominated furan ring linked to a substituted aniline bearing methoxy and pyrrolidinone functional groups, suggests potential utility as a building block in medicinal chemistry or as a candidate for high-throughput screening libraries. Researchers may employ this compound in vitro to investigate signal transduction pathways, enzyme inhibition, and cellular proliferation mechanisms. This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

5-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4/c1-22-12-5-4-10(9-11(12)19-8-2-3-15(19)20)18-16(21)13-6-7-14(17)23-13/h4-7,9H,2-3,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAZTEUAZZKONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)Br)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Insights :

  • The pyrazolo-pyrimidine and pyrido-pyrimidinone systems () introduce rigid, planar architectures that may enhance binding to kinase targets compared to the flexible pyrrolidinone in the target compound.
  • The benzothiazole moiety in Z14 () could improve metabolic stability due to its aromaticity, but the methylsulfanyl group might reduce solubility.

Functional Group Variations in Carboxamide Derivatives

Substituents on the carboxamide nitrogen or adjacent atoms significantly influence bioactivity:

  • Urea vs. Thiourea Linkages: Z15 (1-[3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-fluorophenyl)urea, ) employs a urea linkage, which is more polar than the carboxamide group in the target compound. Urea derivatives often exhibit stronger hydrogen-bonding capacity but poorer bioavailability.
  • Oxadiazole and Dihydropyridine Moieties :

    • The oxadiazole ring in Z15 () and the dihydropyridine core in AZ257 () are electron-deficient systems that may enhance interactions with enzymatic active sites through π-π stacking or charge-transfer interactions.

Biological Activity

5-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is a complex organic compound with notable potential therapeutic applications. Its structure, featuring a furan ring, bromine atom, and pyrrolidine moiety, suggests diverse biological activities. This article explores the compound's biological activity, including its anticancer and antimicrobial properties, supported by relevant data and case studies.

The molecular formula of this compound is C17H19BrN2O3, with a molecular weight of approximately 366.21 g/mol. The compound's synthesis typically involves multi-step organic reactions, which can be optimized for yield and purity using techniques such as thin-layer chromatography.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets. Preliminary studies indicate that it may exert its effects through mechanisms similar to those observed in other derivatives containing oxopyrrolidine structures, which have shown promising results in anticancer and antimicrobial assays .

Anticancer Activity

Recent research has characterized the anticancer properties of compounds related to this compound. For instance, studies utilizing A549 human lung adenocarcinoma cells demonstrated that derivatives with similar structural features exhibited significant cytotoxicity. In a comparative study, the viability of A549 cells was reduced significantly when treated with these compounds at a concentration of 100 µM for 24 hours .

Case Study: Cytotoxicity Assay

A detailed cytotoxicity assay was conducted using an MTT assay to evaluate the viability of cancerous versus non-cancerous cells. The results indicated that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells:

CompoundCell LineViability (%)Notes
This compoundA549 (cancer)66%Significant reduction in viability
This compoundHSAEC1-KT (normal)85%Minimal cytotoxicity observed

These findings suggest that the compound has potential as an anticancer agent with a favorable safety profile .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against multidrug-resistant pathogens. Compounds with similar structures have shown effectiveness against various clinically significant bacteria, including Klebsiella pneumoniae and Acinetobacter baumannii. These studies employed agar well diffusion methods to assess the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Case Study: Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of related compounds:

CompoundPathogenZone of Inhibition (mm)MIC (mg/mL)
This compoundK. pneumoniae18 mm10 mg/mL
This compoundA. baumannii20 mm8 mg/mL

The results indicate that this compound exhibits considerable antibacterial activity, particularly against resistant strains, highlighting its potential application in treating infections caused by multidrug-resistant organisms .

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